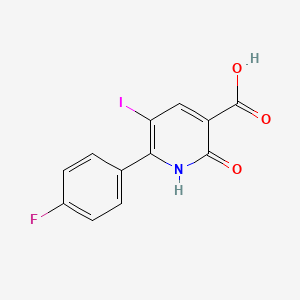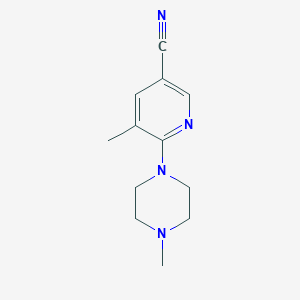![molecular formula C14H13N3O B15057173 N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to an aniline moiety with two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with dimethyl phthalate and aniline derivatives in the presence of a catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at elevated temperatures (80-85°C) for 90-120 minutes . This method allows for the efficient formation of the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(pyridin-2-yliminomethyl)aniline
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
- Dimethyl-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-amine
Uniqueness
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline stands out due to its unique oxazole-pyridine fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N,N-dimethyl-4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline |
InChI |
InChI=1S/C14H13N3O/c1-17(2)11-5-3-10(4-6-11)14-16-12-9-15-8-7-13(12)18-14/h3-9H,1-2H3 |
InChI-Schlüssel |
XTGHIUBCXHYOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




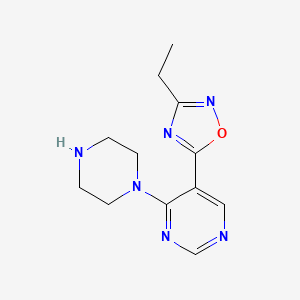
![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
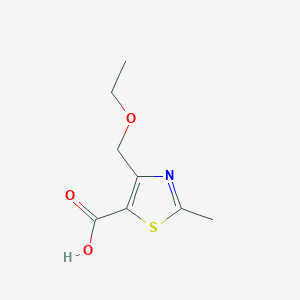
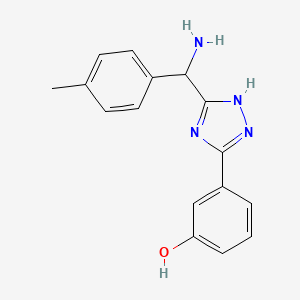
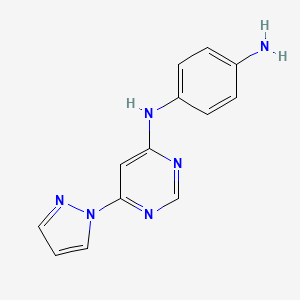
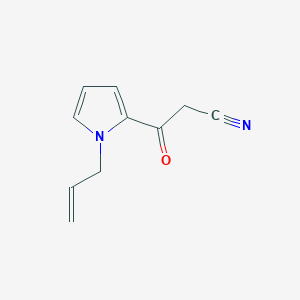

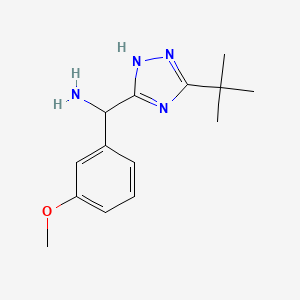
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
